

Application Notes and Protocols for Inecalcitol Administration in Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Inecalcitol*

Cat. No.: B1671940

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inecalcitol (19-nor-14-epi-23-yne-1,25(OH)₂D₃; also known as TX522) is a synthetic analog of calcitriol, the active form of vitamin D₃. It functions as a potent Vitamin D Receptor (VDR) agonist and has demonstrated significant anti-proliferative and pro-apoptotic activities in various preclinical cancer models.^{[1][2][3]} Developed to exhibit superagonistic antitumor effects with a reduced risk of hypercalcemia compared to calcitriol, **Inecalcitol** is a promising therapeutic agent for further investigation.^{[1][4]}

These application notes provide a comprehensive overview of **Inecalcitol** dosage and administration in mouse models based on published preclinical studies. The included protocols and data are intended to serve as a guide for researchers designing *in vivo* experiments to evaluate the efficacy and mechanism of action of **Inecalcitol**.

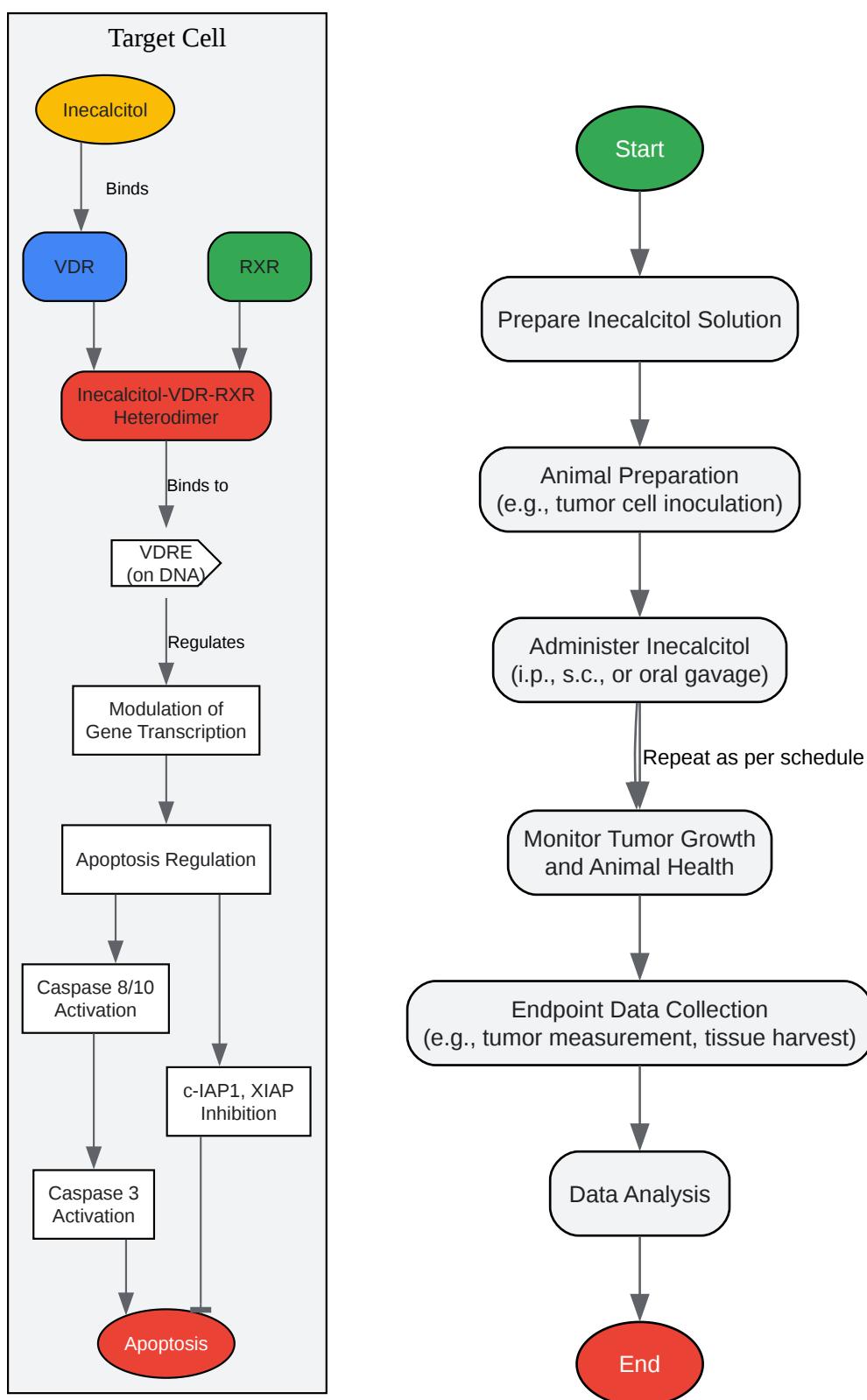
Data Presentation: Inecalcitol Dosage in Mouse Models

The following table summarizes the reported dosages and administration routes of **Inecalcitol** in various mouse cancer models.

Mouse Model	Cancer Type	Administration Route	Dosage	Frequency	Key Findings
BNX nu/nu Mice (Xenograft)	Prostate Cancer (LNCaP cells)	Intraperitoneal (i.p.)	1,300 µg/kg (equivalent to 30 µg/mouse)	3 times per week	Inhibition of tumor growth. The maximum tolerated dose was found to be 480 times higher than that of calcitriol.
Murine Model (Xenograft)	Squamous Cell Carcinoma (SCC)	Not specified	80 µg/day	Daily for 3 days	Significant tumor growth inhibition and induction of apoptosis without affecting serum calcium levels.
Murine Model (Xenograft)	Squamous Cell Carcinoma (SCC)	Not specified	160 µg/day	Daily	Increased serum calcium levels.
Murine Model (Xenograft)	Squamous Cell Carcinoma (SCC)	Not specified	320 µg/day	Daily	Markedly inhibited tumor growth but was associated with weight loss and increased

serum
calcium.

Inecalcitol in
combination
with
palbociclib
significantly
reduced
tumor growth.


In vivo studies (general)	Breast Cancer (ER+ BC)	Not specified	Not specified	Not specified
---------------------------------	------------------------------	---------------	---------------	---------------

Note: While specific in vivo dosage for **Inecalcitol** in breast cancer mouse models is not readily available in the cited literature, studies with the parent compound, calcitriol, can provide a starting reference. For example, in MCF-7 breast cancer xenografts, calcitriol has been administered at doses of 0.025, 0.05, or 0.1 μ g/mouse three times a week, and in another MMTV-Wnt1 mouse model, at 50 ng/mouse three times per week via intraperitoneal injection. Dose-response studies are recommended to determine the optimal dosage of **Inecalcitol** in breast cancer models.

Signaling Pathway of Inecalcitol

Inecalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding, the **Inecalcitol**-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

A key mechanism of **Inecalcitol**'s antitumor activity is the induction of apoptosis. This is achieved, in part, through the activation of the extrinsic apoptotic pathway, involving the cleavage of pro-caspases 8 and 10, which in turn activate the executioner caspase-3. Furthermore, **Inecalcitol** has been shown to downregulate the expression of inhibitor of apoptosis proteins (IAPs), such as c-IAP1 and XIAP, further promoting programmed cell death.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uac.arizona.edu [uac.arizona.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 4. Inecalcitol, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Inecalcitol Administration in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671940#inecalcitol-dosage-and-administration-in-mouse-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com